molecular formula C10H18O3 B6268173 ethyl 2-formyl-4,4-dimethylpentanoate CAS No. 1378994-53-6

ethyl 2-formyl-4,4-dimethylpentanoate

Cat. No.: B6268173
CAS No.: 1378994-53-6
M. Wt: 186.2
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Description

Ethyl 2-formyl-4,4-dimethylpentanoate is a chemical compound with the molecular formula C10H18O3. It is an ester derivative that features a formyl group and two methyl groups attached to a pentanoate backbone. This compound is known for its applications in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-formyl-4,4-dimethylpentanoate can be synthesized through several synthetic routes. One common method involves the esterification of 2-formyl-4,4-dimethylpentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-formyl-4,4-dimethylpentanoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 2-formyl-4,4-dimethylpentanoic acid.

    Reduction: 2-hydroxymethyl-4,4-dimethylpentanoate.

    Substitution: Corresponding amides or ethers depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-formyl-4,4-dimethylpentanoate is utilized in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-formyl-4,4-dimethylpentanoate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These reactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Ethyl 2-formyl-4,4-dimethylpentanoate can be compared with other similar compounds such as:

  • Ethyl 2-formyl-3,3-dimethylbutanoate
  • Ethyl 2-formyl-5,5-dimethylhexanoate
  • Ethyl 2-formyl-4-methylpentanoate

These compounds share similar structural features but differ in the position and number of methyl groups attached to the carbon chain. The unique arrangement of functional groups in this compound contributes to its distinct chemical properties and reactivity.

Properties

CAS No.

1378994-53-6

Molecular Formula

C10H18O3

Molecular Weight

186.2

Purity

85

Origin of Product

United States

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